5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole
Overview
Description
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a piperidine ring bearing a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Piperidine Substitution: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the brominated thiazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted thiazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Methylsulfonylation: Methylsulfonyl chloride in the presence of a base like triethylamine.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders or infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the piperidine moiety can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Methylsulfonyl)piperidin-3-yl)thiazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)oxazole: Contains an oxazole ring instead of a thiazole ring, which can influence its electronic properties and reactivity.
Uniqueness
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)thiazole is unique due to the combination of the bromine-substituted thiazole ring and the methylsulfonyl piperidine moiety. This unique structure can impart specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-bromo-2-(1-methylsulfonylpiperidin-3-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S2/c1-16(13,14)12-4-2-3-7(6-12)9-11-5-8(10)15-9/h5,7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLGFQBIMOOGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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